4-Ethoxycinnamic Acid 4-Ethoxycinnamic Acid
Brand Name: Vulcanchem
CAS No.: 151539-70-7; 2373-79-7; 2382-79-8
VCID: VC4171138
InChI: InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
SMILES: CCOC1=CC=C(C=C1)C=CC(=O)O
Molecular Formula: C11H12O3
Molecular Weight: 192.214

4-Ethoxycinnamic Acid

CAS No.: 151539-70-7; 2373-79-7; 2382-79-8

Cat. No.: VC4171138

Molecular Formula: C11H12O3

Molecular Weight: 192.214

* For research use only. Not for human or veterinary use.

4-Ethoxycinnamic Acid - 151539-70-7; 2373-79-7; 2382-79-8

Specification

CAS No. 151539-70-7; 2373-79-7; 2382-79-8
Molecular Formula C11H12O3
Molecular Weight 192.214
IUPAC Name (E)-3-(4-ethoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
Standard InChI Key DZLOUWYGNATKKZ-VMPITWQZSA-N
SMILES CCOC1=CC=C(C=C1)C=CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Methoxycinnamic acid (CAS: 943-89-5) is an α,β-unsaturated carboxylic acid with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol. Its structure features a methoxy group (-OCH₃) at the para position of the phenyl ring conjugated to a propenoic acid moiety . The trans-isomer (E-configuration) is the most stable and widely studied form .

Table 1: Physicochemical Properties of 4-Methoxycinnamic Acid

PropertyValueSource
Melting Point173.5 °C (lit.)
Boiling Point342.6 ± 17.0 °C (predicted)
Density1.195 ± 0.06 g/cm³ (predicted)
pKa4.60 ± 0.10
SolubilityEthanol, ethyl acetate, DMSO, methanol
LogP (Partition Coefficient)1.264 (estimated)

Spectroscopic and Crystallographic Data

  • NMR: ¹H NMR (CD₃OD, 300 MHz) exhibits signals at δ 7.62 (d, J = 16.0 Hz, H-β), 7.47–7.58 (m, aromatic H), and 3.82 (s, OCH₃) .

  • IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic) .

  • Crystallography: Monoclinic crystal system with hydrogen bonding stabilizing the planar structure .

Synthesis and Industrial Production

Conventional Synthesis Routes

The Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid in the presence of β-alanine or piperidine is the most widely used method, achieving yields >98% .

Representative Procedure:

  • Reagents: 4-Methoxybenzaldehyde (6.61 mmol), malonic acid (16.8 mmol), β-alanine (1.12 mmol), pyridine (37.1 mmol).

  • Conditions: Reflux at 120°C for 90 minutes, followed by HCl quenching and recrystallization in ethanol .

Scalable and Green Chemistry Approaches

  • Enzymatic Esterification: Rhizopus oryzae lipase catalyzes the reaction between 4-MCA and 2-ethylhexanol to produce octyl methoxycinnamate (a UV filter), achieving 91.3% yield in cyclo-octane at 45°C .

  • Microwave-Assisted Synthesis: Reduces reaction time by 60% compared to conventional heating while maintaining high purity .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)TimeEnvironmental Impact
Knoevenagel Condensation9890 minutesModerate (uses pyridine)
Enzymatic Esterification91.396 hoursLow (solvent-free)
Microwave Synthesis9535 minutesLow (energy-efficient)

Biological and Pharmacological Activities

Antidiabetic Effects

4-MCA stimulates insulin secretion in pancreatic β-cells via Ca²⁺-dependent pathways, demonstrating dose-dependent hypoglycemic activity in streptozotocin-induced diabetic rats (40 mg/kg reduced blood glucose by 54%) . Mechanistic studies reveal:

  • Increased Hepatic Glycogen: Upregulation of glucokinase and phosphofructokinase enhances glucose utilization .

  • Antioxidant Activity: Scavenges ROS with an IC₅₀ of 0.04 mM against α-glucosidase, outperforming ascorbic acid .

Hepatoprotective and Neuroprotective Roles

  • Liver Protection: At 5 μM, 4-MCA preserves glutathione (GSH) levels and reduces ALT/AST enzymes in CCl₄-induced hepatotoxicity models .

  • Neuroprotection: Inhibits Aβ fibril formation in Alzheimer’s models by 68% at 10 μM, attributed to methoxy group interactions .

Industrial Applications

Cosmetics and UV Protection

4-MCA derivatives like ethyl 4-methoxycinnamate (CAS: 24393-56-4) are key ingredients in sunscreens, absorbing UVB radiation (280–320 nm) with molar absorptivity ε = 18,500 L·mol⁻¹·cm⁻¹ .

Food Preservation and Packaging

Incorporated into biodegradable polymers, 4-MCA extends the shelf life of perishables by inhibiting Aspergillus flavus growth (MIC = 0.2 mg/mL) .

Material Science

Functionalized 4-MCA monomers enhance the thermal stability of polyesters, increasing decomposition temperatures by 40°C compared to unmodified polymers .

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